6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
IUPAC Name |
6-[(2-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-5-3-2-4-13(16)11-18-14-7-8-15-12(10-14)6-9-17(20)19-15/h2-5,7-8,10,18H,6,9,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXLWRVJHTCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.
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Pictet-Spengler Reaction
Reactants: 2-Methoxybenzaldehyde and an appropriate amine.
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Product: Tetrahydroquinoline intermediate.
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Amination
Reactants: Tetrahydroquinoline intermediate and 2-methoxybenzylamine.
Conditions: Catalytic hydrogenation or reductive amination conditions.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidized derivatives of the tetrahydroquinoline core.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere to prevent oxidation.
Products: Reduced forms of the compound, potentially altering the functional groups attached to the core.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the desired substitution; can be acidic, basic, or neutral.
Products: Substituted derivatives, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Scientific Research Applications
Chemistry
In organic synthesis, 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the design of functional materials.
Mechanism of Action
The mechanism by which 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s key structural features and their impact on physicochemical and biological properties are highlighted through comparison with related derivatives (Table 1):
Table 1: Structural and Functional Comparison of Tetrahydroquinolin-2-one Derivatives
Key Observations :
- Aminoalkyl vs. Benzylamino Substituents: Derivatives with dimethylaminoethyl or diethylaminoethyl groups (e.g., compound 32 ) exhibit enhanced basicity and solubility, which may improve bioavailability compared to aromatic benzylamino substituents.
- Fluorine Substitution : The addition of fluorine (e.g., compound 48 ) often increases metabolic stability and binding affinity, a feature absent in the target compound.
Physicochemical Properties :
Biological Activity
The compound 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
This compound features a tetrahydroquinoline core with a methoxyphenylmethylamino substituent, which is critical for its biological activity.
Antitumor Activity
Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antitumor properties. For instance, a related study synthesized various tetrahydroquinoline derivatives and evaluated their in vitro antitumor activity. Some compounds demonstrated IC50 values significantly lower than that of the reference drug Doxorubicin, indicating potent antitumor effects. Specifically:
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| 32 | 2.5 | More potent |
| 25 | 3.0 | More potent |
| 41 | 5.0 | More potent |
| 35 | 10.0 | More potent |
| 33 | 12.0 | More potent |
| 37 | 12.5 | More potent |
| 28 | 25.0 | Comparable |
These results suggest that compounds similar to This compound may possess significant antitumor activity.
Antibacterial Activity
In addition to antitumor effects, tetrahydroquinoline derivatives have been investigated for their antibacterial properties. A study focusing on transition metal complexes of related ligands found positive inhibition zones against various bacterial strains such as E. coli and Staphylococcus aureus. The ligands and their metal complexes exhibited notable antibacterial activity:
| Complex Type | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ligand | E. coli | Positive |
| Ligand | Staph aureus | Positive |
| Metal Complex (Ni) | E. coli | Significant |
| Metal Complex (Cu) | Staph aureus | Significant |
These findings highlight the potential of This compound as a candidate for developing new antibacterial agents.
The precise mechanisms through which tetrahydroquinoline derivatives exert their biological effects are still under investigation. However, several hypotheses include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Membrane Integrity : Antibacterial activity may be attributed to the disruption of bacterial cell membranes.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in metabolic pathways in both cancerous and bacterial cells.
Case Study: Antitumor Efficacy
A notable study published in European Journal of Medicinal Chemistry synthesized several tetrahydroquinoline derivatives and assessed their cytotoxicity against various cancer cell lines. The study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
Research Findings on Antibacterial Properties
A comprehensive review highlighted the structural modifications in tetrahydroquinolines that enhance their antibacterial efficacy. The incorporation of electron-withdrawing groups was found to improve activity against Gram-positive bacteria.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly used to prepare 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one?
- Methodology : The synthesis typically involves:
- Reduction of 3,4-dihydroquinolin-2(1H)-one precursors using LiAlH₄ in anhydrous THF to yield tetrahydroquinoline derivatives. This step requires careful control of reaction time (24 hours) and post-reduction quenching with NaOH to isolate the amine intermediate .
- Nucleophilic substitution to introduce the 2-methoxyphenylmethylamine moiety, often using catalytic KI in acetonitrile at 60°C to enhance reactivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Resonances for aromatic protons (δ 6.3–6.6 ppm), methoxy groups (δ 3.2–3.4 ppm), and aliphatic chains (δ 1.4–2.3 ppm) are diagnostic. Multiplicity patterns (e.g., triplets for –CH₂– groups) confirm structural motifs .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 260.2 [M+1]) and fragmentation patterns validate molecular weight and functional groups .
- NIST Data : Cross-referencing with databases ensures spectral accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Factors :
- Solvent Choice : Anhydrous THF minimizes side reactions during LiAlH₄ reductions .
- Catalysts : KI accelerates nucleophilic substitutions by stabilizing transition states .
- Temperature : Reactions at 60°C enhance kinetic control for selective coupling .
Q. How should researchers address contradictions in spectral data between synthetic batches?
- Analysis :
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro in compound 48) shift NMR peaks upfield .
- Impurity Identification : Compare ESI-MS data to detect byproducts (e.g., incomplete reduction intermediates) .
Q. What strategies are effective for enantiomeric resolution of tetrahydroquinoline derivatives?
- Method : Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., cellulose-based columns) achieves baseline separation of enantiomers. Ethanol or methanol modifiers enhance resolution .
- Example : Compound 32 was resolved into enantiomers with >99% purity using SFC, critical for biological activity studies .
Q. How do structural modifications (e.g., linker length, substituents) influence biological activity?
- Experimental Design :
- Linker Optimization : 3-carbon linkers (as in compounds 41–42) improve receptor binding compared to shorter chains .
- Substituent Screening : Fluorine or methoxy groups enhance metabolic stability, as shown in compound 48 (8-fluoro derivative) .
- Data Interpretation : Correlate IC₅₀ values from enzyme assays with structural features to identify pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
